molecular formula C17H26BrN3O3S B12168639 Tert-butyl (1-{[2-bromo-5-(propan-2-yl)-1,3-thiazol-4-yl]carbonyl}piperidin-4-yl)carbamate

Tert-butyl (1-{[2-bromo-5-(propan-2-yl)-1,3-thiazol-4-yl]carbonyl}piperidin-4-yl)carbamate

Cat. No.: B12168639
M. Wt: 432.4 g/mol
InChI Key: MNQIOFFBEBSHHN-UHFFFAOYSA-N
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Description

Tert-butyl (1-{[2-bromo-5-(propan-2-yl)-1,3-thiazol-4-yl]carbonyl}piperidin-4-yl)carbamate is a complex organic compound that features a piperidine ring, a thiazole ring, and a tert-butyl carbamate group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl (1-{[2-bromo-5-(propan-2-yl)-1,3-thiazol-4-yl]carbonyl}piperidin-4-yl)carbamate typically involves multiple steps:

    Formation of the Thiazole Ring: The thiazole ring can be synthesized through a cyclization reaction involving a brominated precursor and an isopropyl group.

    Attachment of the Piperidine Ring: The piperidine ring is introduced through a nucleophilic substitution reaction.

    Introduction of the Tert-butyl Carbamate Group: This step involves the reaction of the piperidine derivative with tert-butyl chloroformate under basic conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of automated reactors and continuous flow systems to streamline the process.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the thiazole ring.

    Reduction: Reduction reactions can occur at the carbonyl group.

    Substitution: The bromine atom in the thiazole ring can be substituted with various nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups into the thiazole ring.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as an intermediate in the synthesis of more complex molecules

Biology

In biological research, the compound can be used to study the interactions between small molecules and biological targets. Its ability to undergo various chemical reactions makes it useful in the development of probes and inhibitors.

Medicine

In medicinal chemistry, tert-butyl (1-{[2-bromo-5-(propan-2-yl)-1,3-thiazol-4-yl]carbonyl}piperidin-4-yl)carbamate is investigated for its potential as a drug candidate. Its structure suggests it may interact with specific enzymes or receptors, making it a candidate for further pharmacological studies.

Industry

In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its reactivity and stability make it suitable for various applications, including the development of new materials and coatings.

Mechanism of Action

The mechanism of action of tert-butyl (1-{[2-bromo-5-(propan-2-yl)-1,3-thiazol-4-yl]carbonyl}piperidin-4-yl)carbamate involves its interaction with specific molecular targets. The thiazole ring and the piperidine ring are likely involved in binding to enzymes or receptors, while the tert-butyl carbamate group may enhance the compound’s stability and bioavailability. The exact pathways and targets depend on the specific application and require further research to elucidate.

Comparison with Similar Compounds

Similar Compounds

    Tert-butyl carbamate: A simpler compound with similar protective group properties.

    Piperidine derivatives: Compounds with a piperidine ring that exhibit similar reactivity.

    Thiazole derivatives: Compounds containing a thiazole ring, used in various chemical and biological applications.

Uniqueness

Tert-butyl (1-{[2-bromo-5-(propan-2-yl)-1,3-thiazol-4-yl]carbonyl}piperidin-4-yl)carbamate is unique due to its combination of functional groups. The presence of the thiazole ring, piperidine ring, and tert-butyl carbamate group provides a distinct set of chemical properties and reactivity, making it a valuable compound for research and industrial applications.

Properties

Molecular Formula

C17H26BrN3O3S

Molecular Weight

432.4 g/mol

IUPAC Name

tert-butyl N-[1-(2-bromo-5-propan-2-yl-1,3-thiazole-4-carbonyl)piperidin-4-yl]carbamate

InChI

InChI=1S/C17H26BrN3O3S/c1-10(2)13-12(20-15(18)25-13)14(22)21-8-6-11(7-9-21)19-16(23)24-17(3,4)5/h10-11H,6-9H2,1-5H3,(H,19,23)

InChI Key

MNQIOFFBEBSHHN-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1=C(N=C(S1)Br)C(=O)N2CCC(CC2)NC(=O)OC(C)(C)C

Origin of Product

United States

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